molecular formula CH2ClNO B1583757 Carbamoyl chloride CAS No. 463-72-9

Carbamoyl chloride

Cat. No.: B1583757
CAS No.: 463-72-9
M. Wt: 79.48 g/mol
InChI Key: CKDWPUIZGOQOOM-UHFFFAOYSA-N
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Description

Carbamoyl chloride is a functional group with the formula R₂NC(O)Cl. The parent compound, H₂NCOCl, is unstable, but many N-substituted analogues are known. These compounds are typically moisture-sensitive, colorless, and soluble in nonpolar organic solvents . Carbamoyl chlorides are used in the preparation of various pesticides, such as carbofuran and aldicarb .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamoyl chlorides are commonly prepared by the reaction of an amine with phosgene:

2R2NH+COCl2R2NCOCl+[R2NH2]Cl2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl 2R2​NH+COCl2​→R2​NCOCl+[R2​NH2​]Cl

They can also be synthesized by the addition of hydrogen chloride to isocyanates:

RNCO+HClRNHCOClRNCO + HCl → RNHCOCl RNCO+HCl→RNHCOCl

This method allows for the preparation of carbamoyl chlorides with N-H functionality .

Industrial Production Methods: The industrial production of carbamoyl chlorides often involves the reaction of amines with phosgene, as it is a straightforward and efficient method . This process is widely used due to its simplicity and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: Carbamoyl chlorides undergo various types of reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with carbamoyl chlorides include water, alcohols, and amines. Reaction conditions often involve the use of nonpolar organic solvents and may require the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Major Products: The major products formed from reactions involving carbamoyl chlorides include carbamic acids, carbamates, and various amide-containing molecules .

Mechanism of Action

The mechanism of action of carbamoyl chlorides involves their reactivity with nucleophiles, such as water, alcohols, and amines. The carbonyl carbon in the carbamoyl chloride is electrophilic, making it susceptible to nucleophilic attack. This leads to the replacement of the chloride ion with the nucleophile, forming various products such as carbamic acids and carbamates .

Comparison with Similar Compounds

Carbamoyl chlorides are similar to other acyl chlorides, such as formyl chloride (HOCOCl) and chloroformates. they are less hydrolytically sensitive due to the influence of the amino group . Similar compounds include:

Carbamoyl chlorides stand out due to their stability and versatility in various chemical reactions, making them valuable intermediates in both research and industrial applications.

Properties

IUPAC Name

carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClNO/c2-1(3)4/h(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWPUIZGOQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963544
Record name Carbonochloridimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463-72-9
Record name Carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=463-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamyl chloride
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Record name Carbonochloridimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamoyl chloride
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAMYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A tetrahydrofuran (75 mL) solution of phenoxycarbonylbenzotriazole (19.1 g) was dropped into an ethyl acetate solution (100 mL) of bis(trichloromethyl) carbonate (9.5 g) at 10° C. The resultant solution was stirred at 40° C. for 3 hrs. After the solvent was distilled away at reduced pressure, 200 mL of hexane were added to the concentrated residue, and the material was stirred for 1 hr. The crystals were filtered out and dried to obtain carbamoyl chloride of phenoxycarbonylbenzotriazole (to be abbreviated as PBT-COCl hereinafter) (22.4 g).
Quantity
75 mL
Type
reactant
Reaction Step One
Name
phenoxycarbonylbenzotriazole
Quantity
19.1 g
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reactant
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9.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
[Compound]
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resultant solution
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 970 parts of isopropylcarbamic acid chloride in 1,020 parts of chlorobenzene is inroduced into an apparatus analogous to that of Example 1 and is refluxed for 9 hours -- during which the reaction temperature rises from 77° to 88° C -- whilst passing 120,000 parts by volume of dry nitrogen per hour through the mixture. The subsequent distillation gives 630 parts of isopropyl isocyanate free from carbamic acid chloride (corresponding to 93% of theory, based on isopropylcarbamic acid chloride used), boiling at from 73.5° to 74.5° C.
[Compound]
Name
970
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamoyl chloride
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Carbamoyl chloride
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Carbamoyl chloride
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Carbamoyl chloride
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Carbamoyl chloride

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